Welcome to the BenchChem Online Store!
molecular formula C8H6Cl2N2O2 B8752731 N-(3,4-dichlorophenyl)-2-(N-hydroxyimino)acetamide

N-(3,4-dichlorophenyl)-2-(N-hydroxyimino)acetamide

Cat. No. B8752731
M. Wt: 233.05 g/mol
InChI Key: DHNYOOWCULCVEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08138187B2

Procedure details

A suspension of 3.4-difluoroaniline (10 g, 0.0617 mol) in water (40 ml) and 37 per cent hydrochloric acid (5.3 ml, 0.064 mol) was added to a solution of chloral hydrate (11 g, 0.066 mol) and sodium sulfate (70 g) in water (240 ml). A solution of hydroxylamine hydrochloride (13.5 g, 0.195 mmol) in water (60 ml) was added to this mixture. The reaction mixture was boiled under reflux for 1 h, during which a clear reaction solution formed, from which are reaction product already precipitated out when hot. The mixture was stirred at room temperature for 16 h and, after filtration and washing with water (3×50 ml), the desired oxime was obtained in a yield of 91% (13.1 g) with a melting point of 179° C. as a yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Two
Name
Quantity
240 mL
Type
solvent
Reaction Step Two
Quantity
13.5 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Yield
91%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1F)[NH2:5].[ClH:10].Cl[C:12](Cl)(Cl)[CH:13]([OH:15])O.S([O-])([O-])(=O)=O.[Na+].[Na+].[ClH:25].[NH2:26][OH:27]>O>[Cl:10][C:2]1[CH:3]=[C:4]([NH:5][C:13](=[O:15])[CH:12]=[N:26][OH:27])[CH:6]=[CH:7][C:8]=1[Cl:25] |f:3.4.5,6.7|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC=1C=C(N)C=CC1F
Name
Quantity
5.3 mL
Type
reactant
Smiles
Cl
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
ClC(C(O)O)(Cl)Cl
Name
Quantity
70 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
240 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
13.5 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 h, during which a clear reaction solution
Duration
1 h
CUSTOM
Type
CUSTOM
Details
formed, from which
CUSTOM
Type
CUSTOM
Details
reaction product
CUSTOM
Type
CUSTOM
Details
already precipitated out when hot
FILTRATION
Type
FILTRATION
Details
after filtration
WASH
Type
WASH
Details
washing with water (3×50 ml)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)NC(C=NO)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.